(S)-2-Amino-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide

Description

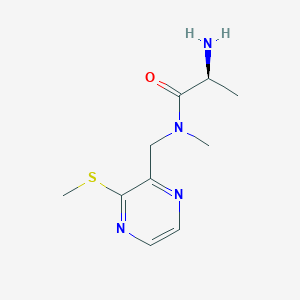

“(S)-2-Amino-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide” is a chiral small molecule characterized by its (S)-configured amino group, a pyrazine ring substituted with a methylsulfanyl moiety at the 3-position, and a propionamide backbone with N-methyl and N-(pyrazinylmethyl) substituents.

Properties

IUPAC Name |

(2S)-2-amino-N-methyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4OS/c1-7(11)10(15)14(2)6-8-9(16-3)13-5-4-12-8/h4-5,7H,6,11H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWKGYNGRRJNIT-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=NC=CN=C1SC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=NC=CN=C1SC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazine ring: The pyrazine ring is synthesized through a condensation reaction involving appropriate precursors.

Introduction of the methylsulfanyl group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction.

Attachment of the amino and methyl groups: The amino and methyl groups are attached through reductive amination or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide

- Structural Features : Replaces the pyrazine ring with a 1,3,4-thiadiazole ring.

- Reported Activities: Demonstrates broad-spectrum anticancer activity (hepatocarcinoma > leukemia > breast carcinoma), diuretic, and cardioprotective effects .

- The absence of a chiral center simplifies stereochemical considerations but reduces enantiomer-specific activity.

(S)-2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide

- Structural Features : Incorporates a piperidine ring and benzyl group, increasing steric bulk and basicity .

- Key Differences : The piperidine moiety introduces tertiary amine functionality, enhancing solubility in acidic environments. This contrasts with the pyrazine-based compound’s neutral heterocycle.

Physicochemical and Pharmacokinetic Comparison

Mechanistic and Target-Specific Insights

- Pyrazine vs. Thiadiazole : Pyrazine’s electron-deficient nature may favor interactions with electron-rich enzyme active sites (e.g., kinases), whereas thiadiazole’s sulfur atom could engage in covalent bonding or metal coordination .

- Methylsulfanyl vs. Methoxy : The methylsulfanyl group’s higher lipophilicity (logP ~1.8 vs. ~1.5) may enhance blood-brain barrier penetration, a critical factor for CNS-targeted therapies.

Biological Activity

(S)-2-Amino-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide is a chiral compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may interact favorably with various biological targets. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₄OS, with a molecular weight of approximately 250.34 g/mol. The compound features:

- Amino group : Contributes to its reactivity and potential interactions with biological targets.

- Methylthio group : Enhances lipophilicity, which may improve membrane permeability.

- Pyrazine ring : A heterocyclic structure known for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or viral infections.

- Receptor Interaction : It may bind to specific receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For instance, derivatives have shown promising results against viral targets, indicating a possible mechanism through which this compound could exert antiviral effects by disrupting viral replication processes .

Anticancer Potential

Research has demonstrated that compounds with structural similarities exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have been tested in vitro and shown significant inhibition of cell growth in models such as FaDu hypopharyngeal tumor cells . The mechanism often involves inducing apoptosis and inhibiting key signaling pathways associated with cancer progression.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity of this compound against several cancer cell lines. Results indicated an IC50 value in the micromolar range, suggesting effective inhibition of cell proliferation.

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at the methylthio group significantly influenced biological activity. Compounds with enhanced lipophilicity showed improved cellular uptake and potency against targeted pathways.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamide | C₁₃H₁₈ClN₄O | Chlorine substituent | Potentially altered activity due to electronegative chlorine |

| (S)-2-Amino-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-N-methyl-propionamide | C₁₃H₁₈N₄OS | Methylthio group | Enhanced lipophilicity may improve efficacy |

| (S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide | C₁₃H₁₈N₄O | Isopropyl group | Influences steric hindrance and binding characteristics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.